Structural Uniqueness: Tetrahydrofuran-3-yl N-Substituent vs. Thiophen-3-ylmethyl and Other Analogs
The tetrahydrofuran-3-yl moiety on the piperidine nitrogen of CAS 2034606-35-2 is structurally distinct from the thiophen-3-ylmethyl group present in the closest commercially cataloged analog, Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate (CAS 1235059-60-5) . The oxygen heteroatom and saturated ring geometry of tetrahydrofuran confer different hydrogen-bond acceptor capacity, lipophilicity, and conformational flexibility compared to the aromatic, sulfur-containing thiophene ring. In the piperidine-carbamate inhibitor class, such N-substituent variations have been shown to alter target selectivity profiles—for example, in substituted piperidine carbamates inhibiting hormone-sensitive lipase, different N-substituents yielded distinct potency and off-target patterns [1].
| Evidence Dimension | N-substituent chemical identity and physicochemical character |
|---|---|
| Target Compound Data | N-(tetrahydrofuran-3-yl): saturated 5-membered oxygen heterocycle; H-bond acceptor (ether oxygen); calculated clogP contribution more hydrophilic than thiophene |
| Comparator Or Baseline | Closest analog CAS 1235059-60-5: N-(thiophen-3-ylmethyl): aromatic 5-membered sulfur heterocycle; no H-bond acceptor in ring; higher calculated lipophilicity |
| Quantified Difference | No quantitative biological comparison data available; substituent identity differs categorically (O-heterocycle vs. S-heterocycle; saturated vs. aromatic). In-class precedents indicate N-substituent identity governs target selectivity [1]. |
| Conditions | Structural comparison based on published chemical structures; pharmacological inference drawn from piperidine-carbamate class SAR literature |
Why This Matters
Two compounds with different N-substituents cannot be assumed to share the same biological target profile; procurement of the correct N-substituent variant is essential for experimental reproducibility.
- [1] Ebdrup, S. et al. Substituted piperidine carbamates for use as inhibitors of hormone sensitive lipase. Australian Patent Application AU-A-2004247322. Demonstrates that N-substituent variation in piperidine carbamates alters potency and selectivity. View Source
